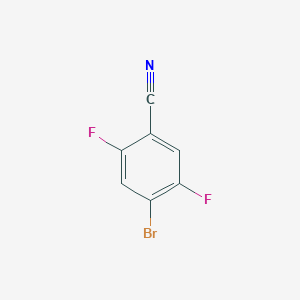

4-Bromo-2,5-difluorobenzonitrile

Overview

Description

4-Bromo-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 4th, 2nd, and 5th positions, respectively. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorobenzonitrile typically involves the reaction of 4-Bromo-2,5-difluorobenzaldehyde with hydroxylamine-O-sulfonic acid . The reaction conditions often include heating and refluxing the reactants for several hours to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-difluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions where a nucleophile replaces one of the halogen atoms (bromine or fluorine) on the aromatic ring.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation are used under controlled conditions to convert the nitrile group to an amine.

Major Products:

Nucleophilic Aromatic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an aromatic amine derivative.

Reduction: The major product is the corresponding amine, 4-Bromo-2,5-difluoroaniline.

Scientific Research Applications

4-Bromo-2,5-difluorobenzonitrile has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is utilized in the development of advanced materials, such as liquid crystals and polymers.

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluorobenzonitrile primarily involves its reactivity towards nucleophiles and reducing agents. The compound’s electrophilic aromatic ring allows for nucleophilic substitution reactions, while the nitrile group can be reduced to an amine. These reactions are facilitated by the electron-withdrawing effects of the bromine and fluorine substituents, which enhance the compound’s reactivity.

Comparison with Similar Compounds

4-Bromo-2,6-difluorobenzonitrile: Similar in structure but with fluorine atoms at the 2nd and 6th positions.

4-Bromo-2,5-difluorobenzaldehyde: A precursor in the synthesis of 4-Bromo-2,5-difluorobenzonitrile.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzonitrile derivatives. The presence of both bromine and fluorine atoms enhances its electrophilic nature, making it a valuable intermediate in various chemical syntheses.

Biological Activity

4-Bromo-2,5-difluorobenzonitrile (CAS Number: 133541-45-4) is an organic compound characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a nitrile group. Its molecular formula is C7H2BrF2N, and it has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and organic electronics.

- Molecular Weight : 218.00 g/mol

- Density : 1.77 g/cm³ (predicted)

- Boiling Point : 224.6 °C (predicted)

- Log P (Partition Coefficient) : Ranges from 1.91 to 3.44, indicating moderate lipophilicity which facilitates membrane penetration and biological activity .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent, suggesting application in treating infections.

- Neuroscience Applications : It acts as a modulator of dopamine neurotransmission, indicating potential therapeutic effects in neurological disorders.

- Antitumor and Anti-inflammatory Activity : Its structural characteristics allow it to be synthesized into quinazolines, which have been studied for their antitumor and anti-inflammatory properties.

The unique substituents on the benzene ring enhance the compound's lipophilicity, facilitating interaction with biological macromolecules. This property allows for the formation of hydrogen bonds and halogen bonds with target molecules, enhancing its potential as a lead compound in drug discovery.

Case Studies

Several studies have explored the biological implications of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of various compounds including this compound against bacterial strains. Results indicated significant inhibition zones compared to controls, highlighting its potential as a novel antimicrobial agent.

-

Neurotransmission Modulation :

- In vitro studies demonstrated that this compound modulates dopamine levels in neuronal cultures, suggesting its utility in treating disorders such as Parkinson's disease.

-

Antitumor Activity :

- Research involving the synthesis of quinazolines from this compound showed promising results in inhibiting cancer cell proliferation in various cancer lines, indicating its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| 4-Amino-3-bromo-2,5-difluorobenzonitrile | 112279-62-6 | 0.98 | Antitumor activity |

| 3-Bromo-2,5-difluorobenzonitrile | 1638487-41-8 | 0.98 | Antimicrobial properties |

| 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | 0.92 | Neurotransmission modulation |

| 3-Bromo-2,6-difluorobenzonitrile | 1250444-23-5 | 0.91 | Potential anti-inflammatory effects |

Q & A

Q. Basic: What are the standard synthetic pathways for preparing 4-Bromo-2,5-difluorobenzonitrile?

Methodological Answer:

The synthesis typically involves halogenation and nitrile formation. A common precursor is 2,5-difluorobenzonitrile, which undergoes regioselective bromination at the 4-position. This can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Alternatively, halogen exchange reactions on pre-brominated aromatic systems may be employed. Purification often involves column chromatography or recrystallization to isolate the product .

Q. Advanced: How can regioselectivity challenges during bromination of 2,5-difluorobenzonitrile derivatives be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors. The electron-withdrawing fluorine atoms direct bromination to the para position relative to the nitrile group. To optimize selectivity:

- Use mild brominating agents (e.g., NBS with a radical initiator like AIBN) to minimize over-bromination.

- Employ Lewis acids (e.g., FeCl₃) to stabilize transition states.

- Monitor reaction progress via TLC or HPLC to terminate at the monobrominated stage.

Refer to analogous systems, such as 5-bromo-2-fluorobenzonitrile, where similar regiochemical control is documented .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting).

- IR Spectroscopy : Confirm nitrile group presence (~2220 cm⁻¹ absorption) and fluorine/bromine signatures .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.93 for C₇H₃BrF₂N) and isotopic patterns from bromine .

Q. Advanced: How should researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

Discrepancies may arise from:

- Purity of precursors : Use HPLC-grade 2,5-difluorobenzonitrile to avoid side reactions.

- Reaction scale : Small-scale optimizations (<1 mmol) often report higher yields than bulk syntheses.

- Workup protocols : Ensure rigorous extraction (e.g., DCM/water) and drying (MgSO₄) to recover product efficiently.

Cross-reference methodologies from studies on related compounds, such as 4-bromo-2,3-difluorobenzonitrile, to identify best practices .

Q. Basic: In what types of reactions is this compound commonly used?

Methodological Answer:

This compound serves as a versatile intermediate in:

- Suzuki-Miyaura cross-couplings : The bromine atom reacts with arylboronic acids to form biaryl systems.

- Nucleophilic aromatic substitution : Fluorine atoms activate the ring for substitutions with amines or thiols.

- Cyanide group transformations : Reduction to amines or hydrolysis to carboxylic acids .

Q. Advanced: How does the electronic environment influence its reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitrile and fluorine groups:

- Enhance oxidative addition in Pd-catalyzed couplings by polarizing the C-Br bond.

- Modulate steric accessibility : Fluorine’s small size allows facile access to the catalytic site compared to bulkier substituents.

Comparative studies with 5-bromo-2-fluorobenzonitrile suggest faster reaction kinetics due to similar electronic profiles .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Based on structurally similar brominated/fluorinated aromatics:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust/vapors.

- Storage : Keep in a cool, dry place away from oxidizers.

Refer to SDS guidelines for analogous compounds like 1,4-dibromo-2,3-difluorobenzene for spill management .

Q. Advanced: What computational methods aid in predicting its reactivity or stability?

Methodological Answer:

- DFT calculations : Model transition states for bromination or substitution reactions.

- Hammett plots : Correlate substituent effects with reaction rates using σ values for -F and -CN groups.

- Molecular docking : Predict interactions in biological systems (e.g., enzyme inhibition) based on analogs like 4-bromo-2,5-difluorobenzoic acid .

Q. Basic: How is the purity of this compound validated?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Melting point analysis : Compare observed mp (if crystalline) to literature values.

- Elemental analysis : Confirm C, H, N, Br, and F percentages within ±0.3% of theoretical values .

Q. Advanced: What are the challenges in scaling up its synthesis for preclinical studies?

Methodological Answer:

- Exothermic reactions : Control bromination heat using jacketed reactors.

- Byproduct formation : Optimize stoichiometry (e.g., 1.1 eq NBS) to minimize di-brominated byproducts.

- Cost-effective purification : Replace column chromatography with fractional crystallization for bulk batches.

Lessons from scaled syntheses of 5-bromo-2-fluorobenzonitrile highlight these strategies .

Properties

IUPAC Name |

4-bromo-2,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEQHIRFLYNDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566548 | |

| Record name | 4-Bromo-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133541-45-4 | |

| Record name | 4-Bromo-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,5-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.